molecular formula C21H23N3O3S2 B11494821 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

Cat. No.: B11494821
M. Wt: 429.6 g/mol
InChI Key: PZGIRJMZTMLBPL-UHFFFAOYSA-N
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Description

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit significant pharmacological properties, making it a subject of interest in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of environmentally benign catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to inhibit COX enzymes and its potential as a nonsteroidal anti-inflammatory drug set it apart from other similar compounds .

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23N3O3S2/c1-11(2)15-8-14-16(9-27-15)29-19-18(14)20(26)24(13-6-4-5-12(3)7-13)21(23-19)28-10-17(22)25/h4-7,11,15H,8-10H2,1-3H3,(H2,22,25)

InChI Key

PZGIRJMZTMLBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CC(OC4)C(C)C

Origin of Product

United States

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